Beclomethasone 17-Propionate

Descripción general

Descripción

La beclometasona 17-monopropionato es un metabolito activo de la beclometasona dipropionato, un corticosteroide sintético. Se utiliza principalmente por sus potentes propiedades antiinflamatorias e inmunosupresoras. La beclometasona 17-monopropionato se emplea comúnmente en el tratamiento de diversas afecciones inflamatorias, como el asma, la rinitis alérgica y ciertos trastornos cutáneos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La beclometasona 17-monopropionato se sintetiza a partir de la beclometasona dipropionato mediante hidrólisis. La reacción implica el uso de enzimas esterasas, que convierten la beclometasona dipropionato en su forma activa, la beclometasona 17-monopropionato . El proceso suele tener lugar en condiciones suaves, asegurando la estabilidad del compuesto.

Métodos de producción industrial

En entornos industriales, la beclometasona dipropionato se produce mediante una serie de reacciones químicas que incluyen la cloración, la esterificación y la hidrólisis. El paso final implica la conversión enzimática de la beclometasona dipropionato a beclometasona 17-monopropionato. Este método garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La beclometasona 17-monopropionato se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Conversión de la beclometasona dipropionato a beclometasona 17-monopropionato.

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de varios metabolitos oxidados.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado metabolitos reducidos.

Reactivos y condiciones comunes

Hidrólisis: Las enzimas esterasas se utilizan comúnmente en condiciones acuosas suaves.

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Principales productos formados

El principal producto que se forma a partir de la hidrólisis de la beclometasona dipropionato es la beclometasona 17-monopropionato. Las reacciones de oxidación y reducción producen varios metabolitos oxidados y reducidos, respectivamente .

Aplicaciones Científicas De Investigación

La beclometasona 17-monopropionato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de ensayos de corticosteroides.

Biología: Se emplea en estudios que investigan los mecanismos de la inflamación y la respuesta inmunitaria.

Medicina: Se utiliza ampliamente en la investigación clínica para el desarrollo de nuevas terapias antiinflamatorias e inmunosupresoras.

Mecanismo De Acción

La beclometasona 17-monopropionato ejerce sus efectos uniéndose a los receptores de glucocorticoides en las células diana. Esta unión conduce a la activación o represión de genes específicos involucrados en la respuesta inflamatoria. El compuesto inhibe la producción de citocinas y mediadores proinflamatorios, lo que reduce la inflamación y la respuesta inmunitaria . Los objetivos moleculares incluyen el factor nuclear-kappa B (NF-κB) y la proteína activadora-1 (AP-1), que son reguladores clave de la inflamación .

Comparación Con Compuestos Similares

Compuestos similares

Beclometasona dipropionato: El compuesto padre de la beclometasona 17-monopropionato, que se utiliza en aplicaciones terapéuticas similares.

Propionato de fluticasona: Otro corticosteroide con propiedades antiinflamatorias similares.

Budesonida: Un corticosteroide utilizado en el tratamiento del asma y la enfermedad inflamatoria intestinal.

Singularidad

La beclometasona 17-monopropionato es única debido a su alta afinidad por los receptores de glucocorticoides y sus potentes efectos antiinflamatorios. En comparación con otros corticosteroides, tiene una duración de acción más prolongada y menos efectos secundarios sistémicos, lo que la convierte en una opción preferida para el manejo a largo plazo de afecciones inflamatorias .

Actividad Biológica

Beclomethasone 17-propionate (17-BMP) is a potent glucocorticoid that serves as an active metabolite of beclomethasone dipropionate (BDP). This compound exhibits significant anti-inflammatory properties and is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is characterized by its rapid metabolism and bioavailability following administration. The pharmacokinetic profile is crucial for understanding its efficacy in clinical settings.

- Bioavailability : The absolute bioavailability of beclomethasone dipropionate is approximately 2% when inhaled, with about 95% undergoing conversion to 17-BMP in the lungs . The bioavailability of 17-BMP via oral and intranasal routes is notably higher, estimated at 41% and 44%, respectively .

- Plasma Concentrations : Following inhalation, the peak plasma concentration (Cmax) for BDP is around 35,356 pg/mL, while for 17-BMP it reaches approximately 2,633 pg/mL . The time to reach maximum concentration (Tmax) for both compounds is relatively quick, typically around 0.2 hours post-administration.

| Route of Administration | Cmax (pg/mL) | Tmax (hours) | Bioavailability (%) |

|---|---|---|---|

| Inhalation | 35,356 | 0.2 | 2 |

| Oral | 703 | 4 | 41 |

| Intranasal | 310 | 4 | 44 |

This compound functions primarily as a glucocorticoid receptor (GR) agonist. Its mechanism involves:

- Cytokine Inhibition : It effectively suppresses the production of pro-inflammatory cytokines such as IL-6, TNFα, and CXCL8. The effective concentrations (EC50 values) for these cytokines are remarkably low: IL-6 (0.05 nM), TNFα (0.01 nM), and CXCL8 (0.1 nM) .

- Gene Regulation : Treatment with beclomethasone leads to the upregulation of GR-dependent genes such as FKBP51 and GILZ, which play roles in modulating inflammation and immune responses .

Clinical Implications

The clinical application of this compound has been extensively studied in various patient populations.

- Asthma Management : In patients with asthma, inhaled corticosteroids like BDP, which convert to 17-BMP, have been shown to reduce airway inflammation effectively. A study demonstrated that patients receiving BDP experienced significant improvements in lung function and symptom control .

- COPD Treatment : Beclomethasone has also been evaluated in COPD patients. Its ability to inhibit inflammatory mediators contributes to improved respiratory function and reduced exacerbations .

Case Studies

Several studies have illustrated the effectiveness of this compound in clinical settings:

- Asthma Study : A randomized controlled trial involving adults with mild to moderate asthma showed that treatment with BDP resulted in a significant decrease in asthma exacerbations compared to placebo .

- COPD Research : Another study focused on COPD patients indicated that inhaled BDP significantly reduced levels of inflammatory markers in sputum samples, correlating with improved lung function metrics .

Propiedades

IUPAC Name |

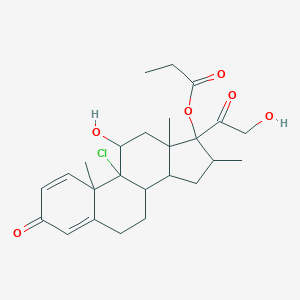

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGPBKGZGRQKT-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203899 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-18-9 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE 17-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.